molecular formula C17H20N4O2S B1649599 N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-60-3

N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B1649599
CAS No.: 1021135-60-3
M. Wt: 344.4
InChI Key: NKBOLBNBHBDDQA-UHFFFAOYSA-N
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Description

N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that features a pyridazine ring substituted with a propionamide group and a thioether linkage to an ethylphenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under mild conditions, often using a base such as sodium hydride or potassium carbonate.

    Attachment of the Ethylphenylamino Group: The ethylphenylamino group is introduced via nucleophilic substitution reactions, where the amino group reacts with an appropriate electrophile.

    Final Propionamide Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-((4-methylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
  • N-(6-((2-((4-phenylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Uniqueness

N-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets, potentially offering advantages in specific applications.

Properties

IUPAC Name

N-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-3-12-5-7-13(8-6-12)18-16(23)11-24-17-10-9-14(20-21-17)19-15(22)4-2/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBOLBNBHBDDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145713
Record name N-[6-[[2-[(4-Ethylphenyl)amino]-2-oxoethyl]thio]-3-pyridazinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021135-60-3
Record name N-[6-[[2-[(4-Ethylphenyl)amino]-2-oxoethyl]thio]-3-pyridazinyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021135-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-[[2-[(4-Ethylphenyl)amino]-2-oxoethyl]thio]-3-pyridazinyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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